molecular formula C12H16N6 B11787951 5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11787951
M. Wt: 244.30 g/mol
InChI Key: SGLPKURJRSPYPC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of cyclopropylamine with a suitable triazolopyrimidine precursor. One efficient method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be explored to optimize the production process, ensuring consistent quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and piperazinyl groups enhances its binding affinity to molecular targets and improves its pharmacokinetic properties .

Properties

Molecular Formula

C12H16N6

Molecular Weight

244.30 g/mol

IUPAC Name

5-cyclopropyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H16N6/c1-2-9(1)10-7-11(17-5-3-13-4-6-17)18-12(16-10)14-8-15-18/h7-9,13H,1-6H2

InChI Key

SGLPKURJRSPYPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC=NN3C(=C2)N4CCNCC4

Origin of Product

United States

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